molecular formula C7H11N3O2S B13456682 N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide

N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide

Katalognummer: B13456682
Molekulargewicht: 201.25 g/mol
InChI-Schlüssel: FEDHSJSHYJMGNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide typically involves the reaction of 2-chloromethylpyridine with methanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-[5-(formyl)pyridin-2-yl]methanesulfonamide.

    Reduction: Formation of this compound.

    Substitution: Formation of N-[5-(substituted aminomethyl)pyridin-2-yl]methanesulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide
  • N-[5-(aminomethyl)pyridin-2-yl]ethanesulfonamide
  • N-[5-(aminomethyl)pyridin-2-yl]propanesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methanesulfonamide group enhances its solubility and reactivity compared to similar compounds with different sulfonamide groups.

Eigenschaften

Molekularformel

C7H11N3O2S

Molekulargewicht

201.25 g/mol

IUPAC-Name

N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-13(11,12)10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3,(H,9,10)

InChI-Schlüssel

FEDHSJSHYJMGNU-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=NC=C(C=C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.